N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with dimethoxyphenyl and difluorobenzamide groups, which contribute to its distinctive properties.
Mechanism of Action
Target of Action
The primary target of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide is the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, and its activation has been linked to neuroprotective effects .
Mode of Action
this compound binds to the alpha7nAChR, at the same binding site as bungarotoxin . This binding can lead to the activation of the receptor, which can have various downstream effects .
Biochemical Pathways
Upon binding to the alpha7nAChR, this compound can influence several biochemical pathways. It can lead to the depolymerization of beta-amyloid, a protein that can have toxic effects on nerve cells . This compound can also directly act on amyloid protein, reducing its toxic effect on nerve cells .
Result of Action
The binding and activation of alpha7nAChR by this compound can lead to neuroprotective effects . It can improve the toxicity of nerve cells and has been shown to effectively improve the learning ability and memory ability of experimental animals . It can also have anti-inflammatory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in its overall structure and applications.
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: Known for their antimicrobial activity and inhibition of bacterial RNA polymerase.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide stands out due to its combination of dimethoxyphenyl and difluorobenzamide groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO4/c1-23-15-6-3-10(7-16(15)24-2)14(21)9-20-17(22)12-5-4-11(18)8-13(12)19/h3-8,14,21H,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLBFMGCOXGADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)F)F)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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